molecular formula C28H27NO6 B11139196 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11139196
M. Wt: 473.5 g/mol
InChI Key: DKHAIEPCDMUFML-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen core, which is known for its diverse biological activities, and a hexanoate ester functional group, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps:

    Formation of the Benzo[c]chromen Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and acetic anhydride under acidic conditions.

    Introduction of the Hexanoate Ester Group: The hexanoate ester can be introduced via esterification reactions using hexanoic acid and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

    Attachment of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[c]chromen core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.

    Substitution: The aromatic rings in the benzo[c]chromen core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzo[c]chromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of benzo[c]chromen are studied for their potential anti-inflammatory, antioxidant, and anticancer properties. The hexanoate ester group may enhance the compound’s bioavailability and interaction with biological targets.

Medicine

Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The benzyloxycarbonyl group can act as a prodrug moiety, releasing the active compound in vivo.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with molecular targets such as enzymes or receptors. The benzo[c]chromen core can intercalate with DNA or inhibit specific enzymes, while the hexanoate ester group may enhance cellular uptake. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active compound at the target site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate lies in its combination of the benzo[c]chromen core with a hexanoate ester and a benzyloxycarbonyl-protected amino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C28H27NO6/c1-19-24(16-15-22-21-12-7-8-13-23(21)27(31)35-26(19)22)34-25(30)14-6-3-9-17-29-28(32)33-18-20-10-4-2-5-11-20/h2,4-5,7-8,10-13,15-16H,3,6,9,14,17-18H2,1H3,(H,29,32)

InChI Key

DKHAIEPCDMUFML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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